molecular formula C7H11BrO B13457766 exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B13457766
M. Wt: 191.07 g/mol
InChI Key: UHZMGDQVYYPBQQ-XVMARJQXSA-N
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Description

exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic organic compound with the molecular formula C7H11BrO. It is a derivative of norbornane, featuring a bromomethyl group and an oxabicyclo structure. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of norbornane derivatives. One common method is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions . This reaction proceeds via a radical mechanism, leading to the selective formation of the exo-bromomethyl product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and efficient separation techniques can enhance the yield and purity of the product.

Scientific Research Applications

Chemistry: In organic synthesis, exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane serves as a versatile building block for the construction of complex molecules.

Biology and Medicine: Its rigid bicyclic structure can enhance the binding affinity and selectivity of drug candidates .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxabicyclo structure provides stability and rigidity to the molecule . The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Uniqueness: exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxabicyclo structure. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

(1S,2R,4R)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1

InChI Key

UHZMGDQVYYPBQQ-XVMARJQXSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)CBr

Canonical SMILES

C1CC2C(CC1O2)CBr

Origin of Product

United States

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